molecular formula C6H6N4O B053746 5-methoxy-1H-pyrazolo[3,4-b]pyrazine CAS No. 116527-53-8

5-methoxy-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B053746
CAS No.: 116527-53-8
M. Wt: 150.14 g/mol
InChI Key: YMRINHUBBHWCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound featuring a fused pyrazole-pyrazine core with a methoxy substituent at the 5-position. These compounds are valued for their diverse applications, including energetic materials, pharmaceuticals, and conductive polymers, due to their high nitrogen content, thermal stability, and tunable electronic properties . The methoxy group likely enhances solubility and modulates electronic effects compared to nitro or amino substituents, making it a candidate for drug design or materials science .

Properties

CAS No.

116527-53-8

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-methoxy-1H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C6H6N4O/c1-11-5-3-7-6-4(9-5)2-8-10-6/h2-3H,1H3,(H,7,8,10)

InChI Key

YMRINHUBBHWCIX-UHFFFAOYSA-N

SMILES

COC1=CN=C2C(=N1)C=NN2

Canonical SMILES

COC1=CN=C2C(=N1)C=NN2

Synonyms

1H-Pyrazolo[3,4-b]pyrazine,5-methoxy-(9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis of 5-Methoxy-1H-Pyrazolo[3,4-b]pyrazine

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives and suitable carbonyl compounds.
  • Cyclization Techniques : Employing cyclization strategies to form the pyrazolo ring structure.

Research has indicated that variations in reaction conditions can significantly affect yield and purity, making optimization crucial for practical applications .

Biological Activities

This compound exhibits a range of biological activities:

  • Kinase Inhibition : This compound has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. Inhibitors targeting TRKs can disrupt cancer cell proliferation and survival .
  • SHP2 Phosphatase Inhibition : It has shown promise in inhibiting SHP2 phosphatase activity, which is linked to several malignancies including leukemia and solid tumors. This inhibition could lead to novel therapeutic strategies for treating these cancers .
  • Anti-inflammatory Properties : Some derivatives of pyrazolo compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases such as osteoarthritis .

Therapeutic Applications

The therapeutic implications of this compound are vast:

  • Cancer Treatment : Due to its ability to inhibit specific kinases and phosphatases involved in tumorigenesis, it may serve as a lead compound for developing new cancer therapies. For instance, compounds derived from this structure have been tested against various cancer cell lines with promising results .
  • Neurological Disorders : Research indicates potential applications in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Cheng et al. (2022)TRK inhibitionCompounds exhibited low nanomolar activity against TRK enzymes, indicating strong potential for cancer treatment .
Patent CN103012407ASGK inhibitionDemonstrated effectiveness in regulating serum and glucocorticosteroid regulated kinases (SGK), relevant for inflammatory conditions .
WO2018081091A1SHP2 inhibitionIdentified compounds effective against multiple cancers including melanoma and leukemia through SHP2 inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrazolo[3,4-b]Pyridine Derivatives
  • Structure : Replaces the pyrazine ring with pyridine (one nitrogen atom fewer).
  • Properties : Reduced aromaticity and electron-withdrawing capacity compared to pyrazolo[3,4-b]pyrazine. Commonly used in medicinal chemistry for kinase inhibitors (e.g., SGK1 inhibitors) .
  • Example : Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate () shows bioactivity modulated by halogen substituents .
Furazano[3,4-b]Pyrazine Derivatives
  • Properties : High density (1.85 g cm⁻³) and detonation velocity (up to 9,413 m s⁻¹), surpassing RDX. However, sensitivity to impact limits practical use .
  • Example: 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine exhibits a detonation velocity of 8,512 m s⁻¹ and thermal stability >200°C, outperforming TNT .
Thieno[3,4-b]Pyrazine Derivatives
  • Structure : Substitutes pyrazine with thiophene, enhancing π-conjugation for low-bandgap polymers.
  • Properties : Used in conductive polymers due to electron-withdrawing pyrazine units. Theoretical studies show polyene-like ground-state structures and aromatization in excited states .

Substituent Effects

Methoxy vs. Nitro/Amino Groups
  • Methoxy (5-position) : Electron-donating group improves solubility and may reduce thermal stability compared to nitro groups. Likely decreases detonation performance in energetic materials but enhances bioavailability in pharmaceuticals .
  • Nitro/Amino Groups: Electron-withdrawing nitro groups enhance density and detonation properties (e.g., 4,8-dinitraminodifurazano[3,4-b,e]pyrazine derivatives with detonation velocities >9,000 m s⁻¹) but increase sensitivity . Amino groups, as in SGK1 inhibitors, improve target binding but may reduce metabolic stability .
Methyl Substituents
  • Example : 1,3-Dimethyl-6-substituted derivatives () show altered solubility and crystallinity compared to methoxy analogs, favoring solid-state stability in materials science .
Energetic Materials
  • Target Compound : Likely less energetic than nitro-functionalized analogs but may offer improved insensitivity.
  • Comparisons: Compound Density (g cm⁻³) Detonation Velocity (m s⁻¹) Sensitivity (IS, J) 5-Methoxy derivative (Inferred) ~1.7–1.8 <8,500 >20 Furazano-pyrazine 55-6 1.85 9,413 7 TNT 1.65 6,900 15
Pharmaceuticals
  • SGK1 Inhibitors : Pyrazolo[3,4-b]pyrazine-3-amines (e.g., compound 14g) show IC₅₀ values <10 nM and LogD 2.0–2.7, balancing potency and pharmacokinetics .
  • Anticancer Agents : 5-Arylideneacetyl derivatives () demonstrate moderate activity against cancer cell lines (IC₅₀: 10–50 μM), suggesting methoxy substitution could enhance selectivity .
Conductive Polymers
  • Thieno[3,4-b]pyrazine-based polymers exhibit bandgaps <1.5 eV, while methoxy-substituted pyrazolo[3,4-b]pyrazines might offer tunable electron-donating properties for organic electronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.